5'-O-Acetyluridine

Description

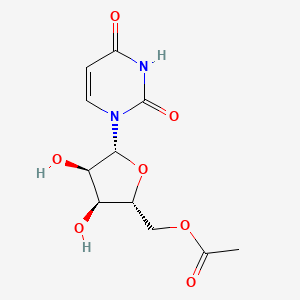

Structure

2D Structure

3D Structure

Properties

CAS No. |

6773-44-0 |

|---|---|

Molecular Formula |

C11H14N2O7 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C11H14N2O7/c1-5(14)19-4-6-8(16)9(17)10(20-6)13-3-2-7(15)12-11(13)18/h2-3,6,8-10,16-17H,4H2,1H3,(H,12,15,18)/t6-,8-,9-,10-/m1/s1 |

InChI Key |

KTMVKCZHYODLLY-PEBGCTIMSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 O Acetyluridine and Analogues

Regioselective Acylation Strategies for Uridine (B1682114) at the 5'-Position

The uridine molecule possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribose sugar moiety. The 5'-hydroxyl is a primary alcohol, making it more sterically accessible and inherently more reactive than the secondary 2' and 3'-hydroxyl groups. This difference in reactivity forms the basis for regioselective acylation strategies.

Direct Acylation Approaches for 5'-O-Acetyluridine Synthesis

Direct acetylation of uridine to selectively target the 5'-position leverages the enhanced reactivity of the primary hydroxyl group. This approach often involves the use of specific reagents and controlled reaction conditions to favor mono-acetylation at the desired site.

Enzymatic catalysis offers a highly efficient and selective method for this transformation. Lipases, particularly from Candida antarctica (such as CAL-B), are widely used for the regioselective acylation of nucleosides. nih.gov These enzymes can catalyze the transfer of an acetyl group from a donor, like vinyl acetate (B1210297), to the 5'-position of uridine with high precision, often in non-aqueous solvents to minimize hydrolysis. nih.govrsc.org The reaction conditions, including the choice of enzyme, solvent, and acyl donor, are optimized to achieve high conversion rates and selectivity. nih.gov For instance, studies on the enzymatic acylation of the related nucleoside 6-azauridine (B1663090) demonstrated that under optimal conditions (anhydrous acetone (B3395972), 50°C), near-quantitative conversion and regioselectivity for the 5'-position could be achieved. nih.gov

Chemical methods can also be employed, although achieving high selectivity can be more challenging. These methods often rely on stoichiometric control of the acetylating agent, such as acetic anhydride (B1165640), and careful selection of reaction temperature and solvent to favor the kinetically preferred product.

Controlled Protection and Subsequent 5'-O-Acetylation Techniques

An alternative and highly reliable strategy for ensuring exclusive 5'-O-acetylation involves the use of protecting groups. This multi-step process consists of:

Protection: The 2'- and 3'-hydroxyl groups are simultaneously protected with a suitable chemical moiety, leaving the 5'-hydroxyl group free.

Acetylation: The exposed 5'-hydroxyl group is then acetylated.

Deprotection: The protecting group on the 2' and 3' positions is removed to yield the final this compound product.

A common protecting group for the cis-diol system of the 2' and 3'-hydroxyls is the isopropylidene group, which forms a 2',3'-O-isopropylidene acetal (B89532). This is typically achieved by reacting uridine with acetone or 2,2-dimethoxypropane (B42991) under acidic catalysis. Once the 2' and 3' positions are blocked, the 5'-hydroxyl group can be readily acetylated using standard reagents like acetic anhydride in pyridine (B92270). The final step involves the removal of the isopropylidene group under mild acidic conditions to afford this compound.

Synthesis of 2',3',5'-Tri-O-Acetyluridine as a Key Intermediate

2',3',5'-Tri-O-Acetyluridine, also known as Uridine Triacetate, is a fully protected derivative of uridine that serves as a pivotal intermediate for the synthesis of this compound and other selectively modified nucleosides. lookchem.comglpbio.com

Comprehensive Acetylation Procedures for Uridine

The preparation of 2',3',5'-Tri-O-Acetyluridine involves the complete acetylation of all three hydroxyl groups of uridine. A standard and effective method is the treatment of uridine with an excess of acetic anhydride in the presence of a base, such as pyridine, or a catalyst. lookchem.com Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Alternatively, catalysts like boron trifluoride-etherate can be used with acetic anhydride to achieve high yields of the triacetylated product, often between 74-78% after recrystallization. lookchem.comchemicalbook.com Another approach, termed "acid acetylation," uses acetic anhydride with acetyl chloride in an acetic acid solution. oup.comnih.gov This method is particularly useful for preparing water-soluble acetyl derivatives. oup.comnih.gov

| Reagents | Catalyst/Solvent | Reported Yield | Reference |

|---|---|---|---|

| Acetic Anhydride | Boron trifluoride-etherate | 74-78% | lookchem.comchemicalbook.com |

| Acetic Anhydride | Pyridine | Not specified | lookchem.com |

| Acetic Anhydride, Acetyl Chloride | Acetic Acid | Not specified | oup.comnih.gov |

| N-acetyl imidazole | Water (pH 8) | Not specified | chemicalbook.com |

Selective Deacetylation Pathways to Obtain this compound

Once 2',3',5'-Tri-O-Acetyluridine is synthesized, the next challenge is to selectively remove the acetyl groups from the 2' and 3' positions while leaving the 5'-O-acetyl group intact. The primary 5'-ester is generally more resistant to hydrolysis than the secondary 2' and 3' esters, which allows for selective deacetylation under carefully controlled conditions.

Enzymatic methods are particularly well-suited for this purpose. Various lipases and esterases can exhibit regioselectivity in the hydrolysis of peracetylated nucleosides. nih.gov For example, studies have shown that certain lipases can selectively cleave the 2'- and 3'-acetyl groups, yielding the desired 5'-O-acetylated product. The outcome can be highly dependent on the specific enzyme, substrate, and reaction medium (e.g., hydrolysis in a buffer versus alcoholysis in an organic solvent). nih.gov

Chemical methods for selective deacetylation are also available. These often involve mild basic or acidic conditions that exploit the greater lability of the secondary acetyl esters. One reported method involves using a 1% (w/v) iodine-methanol solution, which can regioselectively deprotect the primary acetyl group on various peracetylated nucleosides in moderate to good yields (55-69%). nih.gov However, controlling the reaction to prevent complete deacetylation or acetyl migration can be difficult, often leading to a mixture of products.

Preparation of Diverse Uridine Derivatives Incorporating 5'-O-Acetylation

The synthetic methodologies used to produce this compound can be adapted to create a wide array of other 5'-O-acylated uridine derivatives. By substituting acetic anhydride with other acylating agents, such as different acid anhydrides or acyl chlorides, a variety of esters can be introduced at the 5'-position. mdpi.com

For example, enzymatic acylation using lipases like CAL-B has been successfully employed to synthesize various 5'-O-monoesters of nucleoside analogues by using different vinyl esters as acyl donors. nih.gov This approach has been used to create derivatives of 6-azauridine and has been shown to be highly regioselective for the 5' position. nih.gov Similarly, chemical synthesis using protection-acylation-deprotection sequences allows for the introduction of diverse functionalities. Researchers have prepared derivatives with long aliphatic chains (e.g., palmitoyl) or aromatic groups (e.g., cinnamoyl, benzoyl) at the 5'-position, often in combination with modifications at other sites, to explore their biological activities. mdpi.com

Synthesis of 5'-O-Acetyl-N-acetylsulfanilyluridine and Related Conjugates

The synthesis of 5'-O-Acetyl-N-acetylsulfanilyluridine is a multi-step process that combines the preparation of a key uridine intermediate with the introduction of the N-acetylsulfanilyl moiety, followed by selective acetylation. A plausible and convergent synthetic route involves the initial synthesis of 5'-amino-5'-deoxyuridine (B1248457), which serves as a versatile precursor for the attachment of the sulfanilamide (B372717) group.

The preparation of 5'-amino-5'-deoxyuridine typically begins with the selective tosylation of the 5'-hydroxyl group of uridine. The resulting 5'-O-tosyluridine is then treated with an azide (B81097) source, such as lithium azide or sodium azide, to yield 5'-azido-5'-deoxyuridine. acs.orgnih.gov Subsequent reduction of the azido (B1232118) group, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or via a Staudinger reaction, affords the desired 5'-amino-5'-deoxyuridine. nih.govnih.govthieme-connect.com

With the 5'-amino-5'-deoxyuridine in hand, the N-acetylsulfanilyl group can be introduced. This is typically achieved by reacting the 5'-amino group with N-acetylsulfanilyl chloride in the presence of a suitable base to neutralize the hydrochloric acid byproduct. This reaction forms a stable sulfonamide linkage, resulting in the formation of 5'-(N-acetylsulfanilyl)amino-5'-deoxyuridine.

The final step in the synthesis is the selective acetylation of the 5'-hydroxyl group, which in this case has been replaced by the sulfonamide conjugate. Therefore, for the synthesis of a true "5'-O-Acetyl" conjugate, the strategy would need to be modified. A more likely synthetic pathway for a closely related analogue would involve starting with uridine, performing a selective 5'-O-acetylation first, and then attempting to introduce the N-acetylsulfanilyl group at another position, though this is a more complex undertaking.

However, if the target molecule is indeed a 5'-N-acetylated sulfonamide derivative, the final step would be the acetylation of the remaining free hydroxyl groups on the ribose sugar (2' and 3' positions) if desired, using an acetylating agent like acetic anhydride in pyridine. If only the N-acetylsulfanilyl group is to be acetylated, this would require specific reaction conditions to avoid acetylation of the sugar hydroxyls.

A summary of a plausible synthetic approach to a related uridine-sulfonamide conjugate is presented in the table below.

Table 1: Plausible Synthetic Route for a Uridine-Sulfonamide Conjugate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Uridine | p-Toluenesulfonyl chloride, Pyridine | 5'-O-Tosyluridine | Selective tosylation of the 5'-hydroxyl group |

| 2 | 5'-O-Tosyluridine | Lithium azide, DMF | 5'-Azido-5'-deoxyuridine | Nucleophilic substitution of the tosyl group with azide |

| 3 | 5'-Azido-5'-deoxyuridine | H₂, 10% Pd/C or PPh₃, H₂O | 5'-Amino-5'-deoxyuridine | Reduction of the azide to an amine |

| 4 | 5'-Amino-5'-deoxyuridine | N-acetylsulfanilyl chloride, Base | 5'-(N-acetylsulfanilyl)amino-5'-deoxyuridine | Formation of a sulfonamide linkage |

| 5 | 5'-(N-acetylsulfanilyl)amino-5'-deoxyuridine | Acetic anhydride, Pyridine | 2',3'-Di-O-acetyl-5'-(N-acetylsulfanilyl)amino-5'-deoxyuridine | Acetylation of the remaining sugar hydroxyls |

Methods for Synthesizing 5'-O-Acetyl-Substituted Nucleoside Analogues

The selective introduction of an acetyl group at the 5'-position of uridine and its analogues is a fundamental transformation in nucleoside chemistry. Several methods have been developed to achieve this regioselectivity, leveraging the higher reactivity of the primary 5'-hydroxyl group compared to the secondary 2'- and 3'-hydroxyls.

One of the most direct approaches is the direct acylation of uridine using a controlled amount of an acylating agent. nih.govmdpi.com For instance, treatment of uridine with one equivalent of an acyl chloride, such as palmitoyl (B13399708) chloride, in a suitable solvent like pyridine at low temperatures, has been shown to preferentially yield the 5'-O-acylated product. nih.gov This method's success relies on the steric hindrance differences between the primary and secondary hydroxyl groups.

Another common method involves the use of acetic anhydride as the acetylating agent. While per-O-acetylation (acetylation of all hydroxyl groups) can occur with an excess of acetic anhydride, especially in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), careful control of the reaction conditions can favor 5'-O-acetylation. researchgate.netresearchgate.net For example, using a limited amount of acetic anhydride in a solvent like pyridine can lead to the desired this compound.

"Acid acetylation" is another reported method, which involves the use of acetic anhydride in the presence of an acid catalyst or acetyl chloride. nih.govoup.com This method can also be tailored to achieve selective acetylation, although it may sometimes be accompanied by side reactions like the cleavage of the glycosidic bond in purine (B94841) nucleosides. nih.govoup.com

For more complex nucleoside analogues where direct selective acetylation is challenging, a protection group strategy is often employed. This involves protecting the 2'- and 3'-hydroxyl groups with a suitable protecting group (e.g., isopropylidene), followed by acetylation of the free 5'-hydroxyl group, and subsequent deprotection of the 2' and 3' positions.

The table below summarizes various methods for the synthesis of 5'-O-acetyl-substituted uridine analogues.

Table 2: Methods for the Synthesis of 5'-O-Acetyl-Substituted Uridine Analogues

| Method | Acetylating Agent | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Direct Acylation | Acyl chlorides (e.g., palmitoyl chloride) | Pyridine | Relies on the higher reactivity of the primary 5'-hydroxyl group; requires careful control of stoichiometry. nih.gov |

| Controlled Acetylation | Acetic anhydride | Pyridine | A common and straightforward method; regioselectivity is dependent on reaction conditions. |

| Acid Acetylation | Acetic anhydride | Acetic acid/Acetyl chloride | Can be effective for some nucleosides but may lead to side reactions. nih.govoup.com |

| Enzymatic Acetylation | Acetyl CoA, Acetyltransferase | Buffer | Offers high regioselectivity under mild conditions, but the enzyme may not be readily available for all substrates. |

| Protection Group Strategy | Acetic anhydride | Various (after protection) | Involves protection of 2' and 3'-hydroxyls, acetylation of 5'-hydroxyl, and deprotection; offers high selectivity for complex molecules. |

Role of 5 O Acetylation in Nucleoside Chemical Transformations

Function of the 5'-O-Acetyl Group as a Protecting Group

In the intricate landscape of organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups, thereby preventing unwanted side reactions. researchgate.net The acetyl group is a classic choice for protecting hydroxyl functions, and its application at the 5'-position of uridine (B1682114) is a prime example of its utility in nucleoside chemistry. The 5'-hydroxyl is the primary and most sterically accessible hydroxyl group in the ribose moiety, making it highly reactive. rsc.org Protecting this site with an acetyl group allows chemists to perform reactions on other parts of the molecule, such as the 2'- and 3'-hydroxyls or the uracil (B121893) base, with high precision.

The effectiveness of a protecting group is often defined by its role within an orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others. d-nb.info The 5'-O-acetyl group is a key component of such strategies in nucleoside synthesis due to its distinct chemical lability compared to other commonly used protecting groups.

The standard approach to oligonucleotide synthesis involves the use of an acid-labile 4,4′-dimethoxytrityl (DMT) group for the temporary protection of the 5'-hydroxyl function. researchgate.netrsc.org In contrast, the 5'-O-acetyl group is stable to the acidic conditions used for DMT removal. Instead, it is readily cleaved under basic or nucleophilic conditions. This differential stability makes the acetyl group orthogonal to the DMT group.

Furthermore, the protection of the 2'-hydroxyl group in ribonucleoside synthesis often employs silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) group, which is removed by a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride). fiu.edu The 5'-O-acetyl group is stable to these conditions. Similarly, the exocyclic amino groups on other nucleobases are typically protected with acyl groups (e.g., benzoyl or isobutyryl) that require stronger basic conditions for removal than the 5'-O-acetyl ester. researchgate.net This hierarchy of lability allows for a sequence of reactions where the 5'-O-acetyl group can be selectively removed without disturbing acid-labile, fluoride-labile, or other more robust base-labile protecting groups, showcasing its essential role in complex, multi-step synthetic pathways.

The selective cleavage of the 5'-O-acetyl group, while leaving other ester groups (e.g., at the 2' and 3' positions) intact, is a significant challenge that has been addressed by both chemical and enzymatic methods. This regioselectivity is possible because the 5'-ester is a primary ester, which is sterically less hindered and generally more reactive than the secondary esters at the 2' and 3' positions. nih.gov

Chemical Methods: Chemical approaches for the selective deacetylation of the primary 5'-O-acetyl group are limited but effective.

Organotin Catalysts: Neutral organotin catalysts, such as [tBu2SnOH(Cl)]2, have been used in methanol (B129727) to achieve selective deprotection of the primary acetyl group on peracetylated nucleosides. nih.gov These reactions proceed under mild conditions, tolerating a variety of other functional groups. The catalyst likely functions as a mild Lewis acid in a transesterification process. nih.gov

Iodine-Methanol System: Heating a peracetylated nucleoside in a dilute solution of iodine in methanol can also achieve selective methanolysis of the 5'-O-acetyl group. nih.gov The proposed mechanism involves the coordination of an electrophilic iodine species with the carbonyl oxygen of the most sterically accessible primary acetyl group, rendering it more susceptible to nucleophilic attack by methanol. nih.gov

Enzymatic Methods: Biocatalytic methods often provide superior regioselectivity under exceptionally mild conditions. Various lipases have been shown to selectively hydrolyze the 5'-O-acetyl ester in peracetylated nucleosides. nih.gov This selectivity is attributed to the specific recognition of the primary ester by the enzyme's active site. For instance, Novozyme-435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), has been used for the highly selective alcoholysis of peracetylated uridine, exclusively yielding the 5'-deprotected product. nih.gov The efficiency of these enzymatic reactions makes them an attractive and green alternative to chemical methods. nih.gov

| Enzyme Source | Reaction Type | Substrate | Product | Yield (%) | Reference |

| Candida antarctica Lipase B (Novozyme-435) | Ethanolysis | 2',3',5'-Tri-O-acetyluridine | 2',3'-Di-O-acetyluridine | 92 | nih.gov |

| Pseudomonas cepacia Lipase | Hydrolysis | 2',3',5'-Tri-O-acetyluridine | 2',3'-Di-O-acetyluridine | 93 | nih.gov |

| Porcine Pancreatic Lipase | Hydrolysis | 2',3',5'-Tri-O-acetyluridine | 2',3'-Di-O-acetyluridine | - | nih.gov |

Influence of 5'-O-Acetylation on Regioselectivity in Further Derivatization

Protecting the 5'-hydroxyl group with an acetyl moiety is a key strategic step to direct subsequent chemical modifications to other positions on the nucleoside. By blocking the most reactive primary alcohol, derivatization of the secondary 2'- and 3'-hydroxyl groups or modification of the uracil base can be achieved with greater control and selectivity.

Once the 5'-position is acetylated, the secondary 2'- and 3'-hydroxyl groups become the primary sites for further reactions. This strategy is fundamental for synthesizing a wide array of nucleoside analogues with specific modifications on the sugar ring. For example, the synthesis of 2'- or 3'-O-alkylated or silylated uridine derivatives can be accomplished by first preparing 5'-O-acetyluridine. The subsequent addition of an alkylating agent or a silyl chloride under appropriate conditions will lead to modification at the remaining free hydroxyls.

While the 2'- and 3'-hydroxyls have similar reactivity, reaction conditions can sometimes be tuned to favor modification at one position over the other. For instance, the formation of a 3',5'-O-silylene acetal (B89532) is a common strategy to allow for selective modification at the 2'-position. nih.gov However, starting with this compound provides a simple intermediate where further reactions are confined to the 2' and 3' positions, often leading to a mixture of 2'-, 3'-, and 2',3'-disubstituted products that can then be separated. This approach avoids the need for more complex protecting group manipulations, such as the traditional three-step strategy of 5'-O-tritylation, 2',3'-acetylation, and subsequent 5'-detritylation to obtain 2',3'-di-O-acetyluridine. nih.gov

The presence of acetyl groups on the sugar moiety, including at the 5'-position, generally does not impede modifications on the uracil base and can be advantageous. Acetylation increases the solubility of the nucleoside in organic solvents commonly used for base modification reactions. d-nb.info

The C-5 position of the uracil ring is a frequent target for modification to create analogues with altered biological properties. fiu.eduru.nl Numerous synthetic methodologies, including halogenation and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), are employed for this purpose. researchgate.netfiu.edu Research has shown that these reactions can be performed efficiently on fully acetylated nucleosides, such as 2',3',5'-tri-O-acetyluridine.

For example, the conversion of 2′,3′,5′-tri-O-acetyl-5-ethynyluridine to 5-(β-halovinylsulfone) derivatives proceeds in good yield, demonstrating the stability of the acetyl protecting groups under these transformation conditions. fiu.edu The electron-withdrawing nature of the acetyl groups on the ribose ring may have a minor electronic influence on the reactivity of the pyrimidine (B1678525) base, but this effect is typically overcome by the potent reagents and catalysts used in modern organic synthesis. Therefore, 5'-O-acetylation serves as a compatible protecting strategy that facilitates, rather than hinders, a wide range of C-5 modifications.

Application of this compound Derivatives as Building Blocks in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that relies on the sequential addition of protected nucleoside monomers to a growing chain, typically anchored to a solid support. nih.govumich.edu The cornerstone of modern automated DNA and RNA synthesis is the phosphoramidite (B1245037) method, which overwhelmingly employs the acid-labile DMT group for the temporary protection of the 5'-hydroxyl. d-nb.infonih.govumich.edu

The use of this compound derivatives as building blocks represents an alternative, orthogonal strategy. This approach would replace the acid-catalyzed deprotection (detritylation) step of each cycle with a base-catalyzed deacetylation. The primary motivation for exploring such strategies is to avoid the repeated exposure of the growing oligonucleotide chain to acid, which can lead to depurination, an undesirable side reaction, particularly at adenosine (B11128) and guanosine (B1672433) residues. d-nb.info

In this orthogonal scheme, a this compound-3'-phosphoramidite monomer would be coupled to the free 5'-hydroxyl of the support-bound chain. Following the coupling and a subsequent capping step to block unreacted chains, the 5'-O-acetyl group would be removed with a mild base to liberate the hydroxyl for the next coupling cycle. The challenge lies in identifying a base and reaction conditions that can rapidly and quantitatively remove the 5'-O-acetyl group without cleaving other base-labile protecting groups, such as the β-cyanoethyl group on the phosphate (B84403) backbone or the acyl protectors on the nucleobases. researchgate.net While the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been explored more extensively as a base-labile 5'-protector, the acetyl group remains a theoretical possibility within this orthogonal design paradigm. d-nb.info Although not a standard, commercially widespread method, the concept underscores the continuous search for alternative synthetic strategies to improve the efficiency and fidelity of oligonucleotide synthesis.

Integration into Phosphoramidite Chemistry for Oligonucleotide Assembly

The predominant method for the chemical synthesis of DNA and RNA is phosphoramidite chemistry, which is typically performed on an automated solid-phase synthesizer. atdbio.comresearchgate.net This process involves the sequential addition of nucleotide monomers to a growing chain that is attached to a solid support, such as controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction through a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.comd-nb.info

The capping step, where 5'-O-acetylation occurs, is performed after the coupling reaction. sigmaaldrich.com While the coupling step is highly efficient (often exceeding 99%), a small fraction of the 5'-hydroxyl groups on the solid-support-bound chain may not react with the incoming phosphoramidite monomer. atdbio.com If left unreacted, these free hydroxyl groups would be available to couple with the phosphoramidite in the next cycle, leading to the synthesis of an oligonucleotide with a missing nucleotide. atdbio.com

To prevent this, a capping solution is introduced. This is typically a two-part reagent system consisting of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI). sigmaaldrich.comatdbio.com The N-methylimidazole reacts with acetic anhydride to form a highly reactive acetylating intermediate. sigmaaldrich.com This intermediate rapidly and efficiently acetylates the unreacted 5'-hydroxyl groups, forming a stable 5'-O-acetyl ester. sigmaaldrich.comatdbio.com This "cap" is unreactive in the subsequent coupling and deblocking steps of the synthesis cycle, effectively terminating the elongation of the failure sequence. atdbio.com

| Step | Purpose | Key Reagents | Result |

|---|---|---|---|

| 1. Deblocking (Detritylation) | Removal of the 5'-dimethoxytrityl (DMT) protecting group to expose a free 5'-hydroxyl group for the next reaction. | Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM). sigmaaldrich.comd-nb.info | A free 5'-OH group on the growing oligonucleotide chain. |

| 2. Coupling | Addition of the next nucleotide to the growing chain. | Nucleoside phosphoramidite and an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI)). sigmaaldrich.commdpi.com | Formation of a new phosphite (B83602) triester linkage. |

| 3. Capping | To terminate any chains that failed to react during the coupling step, preventing deletion mutations. | Acetic anhydride and N-methylimidazole (NMI) or 4-dimethylaminopyridine (B28879) (DMAP). sigmaaldrich.comgoogle.com | Acetylation of unreacted 5'-OH groups (e.g., formation of this compound at a uridine site). |

| 4. Oxidation | Stabilization of the newly formed internucleotide linkage. | Iodine and water in a pyridine (B92270)/tetrahydrofuran solution. sigmaaldrich.com | Conversion of the unstable phosphite triester to a stable phosphate triester. |

Utilization in Solid-Phase Synthesis of Modified Oligonucleotides

The principle of 5'-O-acetylation as a capping strategy is universally applied in the solid-phase synthesis of all oligonucleotides, including those containing various chemical modifications. nih.gov The synthesis of modified oligonucleotides—such as those with altered nucleobases, sugar moieties, or backbone linkages—relies on the same fundamental phosphoramidite chemistry. The integrity and purity of the final product are paramount, making the capping step indispensable.

For modified oligonucleotides, which are often more complex and costly to produce, the prevention of failure sequences is even more critical. The 5'-O-acetyl cap is robust and chemically orthogonal to the protecting groups used for the nucleobases, the 2'-hydroxyl group (in RNA synthesis), and the phosphate backbone, as well as to the conditions used for cleavage from the solid support and final deprotection. nih.govacs.org This orthogonality ensures that the capping reaction does not interfere with the sensitive modifications present on the oligonucleotide.

For example, in the synthesis of RNA, where a 2'-hydroxyl protecting group (like tert-butyldimethylsilyl, TBDMS) is used, the capping reagents are chosen to be highly selective for the primary 5'-hydroxyl group, leaving the bulkier 2'-protected hydroxyl group intact. nih.gov The successful synthesis of oligonucleotides containing sensitive functional groups, fluorescent labels, or therapeutic modifications is therefore highly dependent on the efficiency and reliability of the 5'-O-acetylation capping step to minimize the accumulation of difficult-to-separate impurities. mdpi.com

| Component | Function |

|---|---|

| Acetic Anhydride | The source of the acetyl group for the esterification of the 5'-hydroxyl. sigmaaldrich.com |

| N-Methylimidazole (NMI) | Acts as a potent catalyst, reacting with acetic anhydride to form a highly electrophilic acetylating agent. sigmaaldrich.com |

| Pyridine or 2,6-Lutidine | A mild base included in the solvent to neutralize the acetic acid byproduct, preventing unwanted acid-catalyzed detritylation. sigmaaldrich.comgoogle.com |

| Tetrahydrofuran (THF) or Acetonitrile | Solvents used to dissolve the capping reagents for delivery to the solid support. sigmaaldrich.comatdbio.com |

Enzymatic Transformations and Metabolic Interactions of 5 O Acetyluridine

Hydrolysis of 5'-O-Acetyluridine and Acetylated Uridine (B1682114) Prodrugs by Esterases

Acetylation is a common prodrug strategy to enhance the lipophilicity and membrane permeability of nucleoside analogs, thereby improving their bioavailability. However, for these compounds to exert their biological effect, the acetyl groups must be removed intracellularly to release the active parent nucleoside. This critical activation step is mediated by a diverse group of enzymes known as esterases.

The deacetylation of acetylated uridine derivatives is carried out by various hydrolases, with carboxylesterases being a prominent family involved in the metabolism of many ester-containing drugs. doi.org These enzymes catalyze the hydrolysis of the ester bond at the 5'-position of this compound, releasing uridine and acetic acid. This process is a prerequisite for the subsequent phosphorylation or phosphorolysis of uridine.

The use of fully acetylated derivatives like 2',3',5'-tri-O-acetyluridine has been employed in high-throughput screening methods to identify novel ester-hydrolyzing enzymes from metagenomic libraries. embopress.org In these systems, the hydrolysis of the acetylated uridine by a functional esterase is essential to provide the necessary uridine for the survival of uridine-auxotrophic host cells, demonstrating the fundamental role of this enzymatic conversion. embopress.org

Research into the regioselective deacetylation of peracetylated nucleosides has shown that different lipases and esterases exhibit distinct selectivities. For instance, Novozyme-435 (Candida antarctica lipase (B570770) B) has been shown to selectively hydrolyze the primary 5'-O-acetyl group in peracetylated uridine under specific conditions, such as alcoholysis in the presence of n-butanol. researchgate.net This selectivity highlights that specific esterases can preferentially target the 5'-position, which is crucial for the activation of this compound.

The table below summarizes various esterases and their observed activity on acetylated nucleosides, illustrating the diversity of enzymes capable of mediating this transformation.

| Enzyme Family/Source | Substrate Example | Key Finding | Reference |

| Carboxylesterases | General Ester-containing drugs | Key enzymes in prodrug activation and detoxification. | doi.org |

| Hog Liver Esterase (HLE) | Thymidine 5´-bis[3-acetyloxy-2-cyano-2-(2-phenylethylcarbamoyl)propyl]phosphate | Catalyzes the removal of phosphate (B84403) protecting groups via deacetylation. | ebi.ac.uk |

| Novozyme-435 (CALB) | 2',3',5'-Tri-O-acetyluridine | Can be optimized for selective deacetylation of the primary 5'-acetate. | researchgate.net |

| Acetyl Xylan Esterase (AXE) | Glucose pentaacetate (model compound) | Shows high capacity for deacetylation of acetylated sugar models. | nih.gov |

| Metagenome-derived hydrolases | 2′,3′,5′‐O‐tri‐acetyluridine | Effective in hydrolyzing acetylated uridine to support cell growth. | embopress.org |

The kinetics of esterase-mediated hydrolysis determine the rate at which the active nucleoside is released from its acetylated prodrug form. Studies on various ester-based prodrugs show that the rate of conversion can be significantly influenced by the specific esterase involved and the structure of the promoiety. nih.gov For acetylated nucleosides, the enzymatic reaction follows a typical hydrolysis mechanism where the esterase's active site, often containing a catalytic triad (e.g., Ser-His-Asp), attacks the carbonyl carbon of the acetyl group.

The efficiency of this hydrolysis is critical. A rapid conversion is necessary to achieve therapeutic concentrations of the active drug, while a rate that is too slow may result in insufficient activation. For instance, in strategies designed for the esterase-triggered release of molecules, the kinetics of deacetylation are the rate-limiting step for the subsequent release cascade. nih.gov While specific kinetic constants (Km and Vmax) for this compound with various human esterases are not extensively detailed in the literature, the general principle is that these enzymes recognize the acetate (B1210297) group and catalyze its cleavage, allowing the prodrug to be converted effectively. doi.orgnih.gov The conversion of acetylated fluoropyrimidine prodrugs in cellular systems requires the involvement of these intracellular esterases to generate the active metabolites. researchgate.net

Interaction with Nucleoside Kinases and Phosphorylases

Following successful deacetylation by esterases, the liberated uridine becomes a substrate for enzymes of the pyrimidine (B1678525) salvage pathway. This pathway is a critical metabolic route that reuses pyrimidine bases and nucleosides resulting from nucleic acid degradation. The two principal enzymes that act on uridine are nucleoside kinases (anabolic) and nucleoside phosphorylases (catabolic).

Nucleoside kinases are responsible for phosphorylating nucleosides to form nucleoside monophosphates, the first step in their incorporation into nucleotide pools for DNA and RNA synthesis. nih.gov The primary enzymes responsible for uridine phosphorylation are the human uridine-cytidine kinases, UCK1 and UCK2. wikipedia.org

Crucially, these kinases exhibit strict substrate specificity. Their active sites are tailored to recognize and bind uridine and cytidine. The presence of an acetyl group at the 5'-position, as in this compound, sterically hinders the 5'-hydroxyl group, which is the site of phosphorylation. Consequently, This compound is not a direct substrate for UCK1 or UCK2 . The enzymatic removal of the acetyl group by esterases is an obligatory first step to unmask the 5'-hydroxyl group, allowing the resulting uridine to be recognized and phosphorylated by these kinases. researchgate.netwikipedia.org

Both UCK1 and UCK2 efficiently phosphorylate uridine to uridine monophosphate (UMP). nih.gov However, they exhibit different kinetic properties. UCK2 generally has a lower Km (higher affinity) for uridine and a higher Vmax compared to UCK1, making it a more efficient catalyst for uridine phosphorylation. wikipedia.orgnih.gov

The table below presents the kinetic parameters for uridine phosphorylation by human UCK1 and UCK2, illustrating the enzymatic step that occurs after the deacetylation of this compound.

| Enzyme | Substrate | Km (μM) | Vmax (μmol/min/mg) | Catalytic Efficiency (kcat/Km) | Reference |

| UCK1 | Uridine | 300 | ~0.5 | Lower | wikipedia.org |

| UCK2 | Uridine | 50 | ~3.5 | Higher | wikipedia.org |

| UCKL-1 | Uridine | 0.034 | - | Similar to UCK2 | nih.gov |

The alternative metabolic fate for uridine is its catabolism by uridine phosphorylase (UPase). This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. nih.gov This reaction is a key control point in maintaining the cellular balance of uridine and uracil.

Similar to nucleoside kinases, the substrate specificity of uridine phosphorylase is well-defined. The enzyme's active site accommodates uridine and some close structural analogs. researchgate.net A study on the substrate specificity of E. coli UPase, which shares homology with the human enzyme, demonstrated that modifications at various positions of the uridine molecule significantly affect its binding and catalysis. While the absence of the 5'-hydroxyl group can be tolerated, the addition of a bulky acetyl group at this position, as in this compound, is expected to prevent proper binding within the active site. Therefore, This compound is not considered a direct substrate or a significant modulator of uridine phosphorylase activity .

The interaction is indirect: this compound serves as a precursor that, upon deacetylation, increases the intracellular concentration of uridine. This elevation in the level of its natural substrate can, in turn, increase the rate of the uridine phosphorylase reaction, leading to higher production of uracil and ribose-1-phosphate. Thus, acetylated uridine analogues modulate UPase activity by controlling the supply of its substrate, rather than by direct interaction with the enzyme itself.

Mechanistic Insights into this compound's Role in Nucleotide Metabolism

The collective action of the enzymes described above defines the metabolic pathway and ultimate biological role of this compound. Mechanistically, it functions as a prodrug, leveraging its acetylated state to facilitate entry into the cell, after which it undergoes bioactivation.

The metabolic cascade proceeds as follows:

Cellular Uptake: The increased lipophilicity of this compound compared to uridine allows for more efficient transport across the cell membrane.

Esterase-Mediated Deacetylation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the 5'-O-acetyl group, releasing free uridine. This is the rate-limiting activation step.

Entry into the Pyrimidine Salvage Pathway: The liberated uridine enters the cellular nucleoside pool and is directed into one of two competing metabolic pathways:

Anabolic Route (Phosphorylation): Uridine is phosphorylated by uridine-cytidine kinase (UCK) to form uridine 5'-monophosphate (UMP). UMP is subsequently phosphorylated by other kinases to uridine 5'-diphosphate (UDP) and uridine 5'-triphosphate (UTP). UTP is a direct precursor for RNA synthesis and can be converted to cytidine triphosphate (CTP), another essential building block for nucleic acids.

Catabolic Route (Phosphorolysis): Uridine is cleaved by uridine phosphorylase (UPase) into uracil and ribose-1-phosphate. This pathway regulates uridine homeostasis and prevents its excessive accumulation.

In essence, this compound acts as a delivery vehicle for uridine, which then serves as a central hub in nucleotide metabolism. By supplying uridine to the salvage pathway, it supports the synthesis of pyrimidine nucleotides necessary for vital cellular processes, including the production of RNA and the maintenance of cellular energy through UDP-glucose. The balance between the kinase and phosphorylase pathways ultimately determines whether the uridine derived from this compound is used for anabolic processes or is degraded.

Contribution to Uridine Salvage Pathways in vitro

This compound serves as an effective precursor to uridine, contributing to the cellular pool of nucleosides through enzymatic transformation. The primary mechanism involves the hydrolysis of the 5'-acetyl group by intracellular carboxylesterases, enzymes known for their broad substrate specificity in activating ester-based prodrugs nih.gov. This enzymatic deacetylation yields uridine and acetic acid. Once liberated, uridine is readily incorporated into the established pyrimidine salvage pathway.

The salvage of uridine is a critical process that allows cells to recycle nucleosides from RNA and DNA degradation, supplementing the de novo synthesis pathway wikipedia.org. Two principal enzymes are responsible for the initial steps of uridine salvage:

Uridine Kinase (UK): This enzyme catalyzes the phosphorylation of uridine to uridine monophosphate (UMP), which can then be further phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP) for RNA synthesis wikipedia.orgresearchgate.net.

Uridine Phosphorylase (UP): This enzyme facilitates the reversible phosphorolytic cleavage of uridine into uracil and ribose-1-phosphate nih.govbiorxiv.org. This pathway is crucial for both catabolism and for providing ribose for other metabolic processes nih.govbiorxiv.org.

In vitro studies using cell extracts or purified enzymes demonstrate that the introduction of this compound leads to the time-dependent formation of uridine. The subsequent metabolism of this liberated uridine can be tracked to confirm its entry into the salvage pathway. For instance, incubation with cell lysates containing esterases and uridine kinase results in the sequential appearance of uridine and UMP.

| Time (Minutes) | This compound Conc. (µM) | Uridine Conc. (µM) | UMP Conc. (µM) |

|---|---|---|---|

| 0 | 100.0 | 0.0 | 0.0 |

| 15 | 65.2 | 33.1 | 1.7 |

| 30 | 38.9 | 58.5 | 2.6 |

| 60 | 12.5 | 82.3 | 5.2 |

| 120 | 1.8 | 89.1 | 9.1 |

The data illustrates the rapid enzymatic hydrolysis of this compound into uridine, which is then gradually phosphorylated to UMP, confirming its role as a substrate for the pyrimidine salvage pathway. The efficiency of this process highlights its potential as a delivery agent for uridine in experimental settings.

Implications for Cellular Uridine Pool Dynamics in Research Models

In research models, such as cultured cells, the introduction of this compound has significant implications for the dynamics of intracellular nucleotide pools. As a more lipophilic derivative of uridine, this compound can exhibit enhanced membrane permeability, leading to efficient intracellular delivery of uridine following enzymatic cleavage. This process directly supplements the intracellular uridine concentration, which in turn affects the broader pyrimidine nucleotide pool.

Studies have shown that supplementing cell culture media with exogenous nucleosides leads to marked increases in the corresponding intracellular nucleoside phosphates nih.govresearchgate.net. By acting as a steady source of uridine, this compound can cause a significant expansion of the UTP pool. This expansion can have several downstream effects:

Support for RNA Synthesis: An increased availability of UTP can support higher rates of transcription.

Glycosylation Pathways: UTP is a precursor for UDP-glucose, a critical substrate for glycosylation reactions of proteins and lipids researchgate.net.

Cell Proliferation and Viability: Adequate nucleotide pools are essential for cell proliferation, and exogenous uridine has been shown to enhance cell viability in various models dergipark.org.tr.

The impact of this compound on nucleotide pools can be quantified in research models by treating cell cultures and measuring the intracellular concentrations of relevant nucleotides over time using techniques like high-performance liquid chromatography (HPLC).

| Time Post-Treatment (Hours) | Intracellular Uridine (pmol/10⁶ cells) | Intracellular UTP (pmol/10⁶ cells) | Intracellular CTP (pmol/10⁶ cells) |

|---|---|---|---|

| 0 (Control) | 15.4 | 250.1 | 180.5 |

| 1 | 88.2 | 410.6 | 175.2 |

| 4 | 152.6 | 755.9 | 168.9 |

| 8 | 95.3 | 890.4 | 172.3 |

| 24 | 25.1 | 550.7 | 178.6 |

These findings demonstrate that this compound effectively elevates intracellular uridine levels, leading to a substantial, albeit transient, increase in the UTP pool. The dynamics also show a degree of homeostatic regulation, as the pools tend to normalize over extended periods. Notably, the levels of other pyrimidine nucleotides, such as CTP, may remain relatively stable or slightly decrease, indicating specific channeling within the pyrimidine synthesis and salvage pathways nih.gov. The ability to modulate uridine pools makes this compound a valuable tool in metabolic research and for studying processes reliant on pyrimidine nucleotide availability.

Investigative Methodologies and Advanced Characterization of Acetylated Uridines

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules, including modified nucleosides like 5'-O-Acetyluridine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.

¹H-NMR and ¹³C-NMR for Assignment of Acetyl Positions and Ribose Conformation

One-dimensional ¹H-NMR and ¹³C-NMR spectroscopy are the initial and most fundamental NMR experiments performed for structural characterization.

In the ¹H-NMR spectrum of this compound, the presence of the acetyl group is readily identified by a sharp singlet peak in the aliphatic region, typically around 2.1 ppm. This signal corresponds to the three equivalent protons of the methyl group in the acetyl moiety. The downfield shift of the H-5' protons of the ribose sugar compared to unmodified uridine (B1682114) is a key indicator of acetylation at the 5'-position. These protons, being adjacent to the newly formed ester linkage, experience a change in their electronic environment.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Uracil (B121893) | ||

| H-5 | ~5.8 | ~102 |

| H-6 | ~7.7 | ~141 |

| N1-H | ~11.3 | - |

| C-2 | - | ~151 |

| C-4 | - | ~163 |

| Ribose | ||

| H-1' | ~5.9 | ~88 |

| H-2' | ~4.3 | ~74 |

| H-3' | ~4.2 | ~70 |

| H-4' | ~4.1 | ~84 |

| H-5'a, H-5'b | ~4.4 | ~64 |

| Acetyl | ||

| -CH₃ | ~2.1 | ~21 |

| -C=O | - | ~171 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

2D-NMR Techniques (COSY, HETCOR) for Comprehensive Structural Analysis

While 1D-NMR provides fundamental information, two-dimensional (2D) NMR techniques are indispensable for a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton couplings within the molecule. In the COSY spectrum of this compound, cross-peaks will connect signals of protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of the connectivity within the ribose sugar ring, starting from an easily identifiable proton, such as the anomeric proton (H-1'), and "walking" around the ring to assign H-2', H-3', H-4', and the H-5' protons.

Heteronuclear Correlation (HETCOR) , or more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are heteronuclear correlation experiments that map the correlations between protons and carbons.

HSQC directly correlates a proton to the carbon to which it is attached. This is instrumental in definitively assigning the carbon signals of the ribose and uracil moieties based on the already assigned proton signals.

HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the point of attachment of the acetyl group. For instance, a correlation between the H-5' protons and the carbonyl carbon of the acetyl group would provide conclusive evidence for the 5'-O-acetylation.

Together, these 2D-NMR techniques provide a detailed and robust map of the molecular structure of this compound, leaving no ambiguity in the assignment of its atoms and the location of the acetyl modification.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for their identification.

The IR spectrum of this compound is expected to display several key absorption bands:

A strong absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester functional group of the acetyl moiety. This is a clear marker for the presence of the acetyl group.

A broad absorption band in the region of 3400-3200 cm⁻¹ , corresponding to the N-H stretching vibrations of the uracil ring and the O-H stretching of any remaining hydroxyl groups on the ribose (at the 2' and 3' positions).

Absorption bands around 1650-1700 cm⁻¹ due to the C=O stretching vibrations within the uracil ring.

C-O stretching vibrations from the ester and the ribose ether linkages will appear in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹ .

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | ~1740 |

| Uracil C=O | Stretch | ~1700-1650 |

| N-H (Uracil) | Stretch | ~3400-3200 (broad) |

| O-H (Ribose) | Stretch | ~3400-3200 (broad) |

| C-O (Ester, Ether) | Stretch | ~1250-1000 |

| C-H (Aliphatic) | Stretch | ~3000-2850 |

UV-Vis Spectroscopy and Photophysical Characterization of Fluorescent Derivatives

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The uracil ring in this compound contains a chromophore that absorbs UV light. Unmodified uridine in a neutral aqueous solution typically exhibits a maximum absorption (λmax) at approximately 262 nm. The introduction of the 5'-O-acetyl group is not expected to significantly shift this maximum, as it does not directly alter the electronic structure of the uracil base. However, any modification to the uracil ring itself would lead to noticeable changes in the UV-Vis spectrum.

While this compound itself is not fluorescent, it can be used as a precursor for the synthesis of fluorescent derivatives. By attaching a fluorophore to the uridine base or the ribose sugar, the resulting compound can be studied for its photophysical properties, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime. Such fluorescent analogs are valuable tools in various biochemical and cell biology studies.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the precise molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular weight can be accurately determined using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The expected molecular ion peak [M+H]⁺ would correspond to the molecular weight of this compound plus the mass of a proton.

Electron Impact (EI) ionization, a harder ionization technique, can be used to induce fragmentation of the molecule. The analysis of the resulting fragment ions provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of the acetyl group: A neutral loss of 42 Da (corresponding to ketene, CH₂=C=O) or 43 Da (the acetyl radical, •COCH₃) would be a strong indicator of an acetylated compound.

Cleavage of the glycosidic bond: This would result in fragment ions corresponding to the uracil base and the acetylated ribose sugar.

Fragmentation of the ribose ring: The sugar moiety can undergo characteristic cleavages, providing further structural details.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Proposed) | Fragment Identity | Fragmentation Pathway |

| [M+H]⁺ | Molecular Ion | - |

| [M-42+H]⁺ | Loss of Ketene | Cleavage of the acetyl group |

| [M-59+H]⁺ | Loss of Acetoxy Group | Cleavage of the ester bond |

| [Uracil+H]⁺ | Uracil Base | Cleavage of the glycosidic bond |

| [Ribose-OAc+H]⁺ | Acetylated Ribose | Cleavage of the glycosidic bond |

Note: The exact m/z values will depend on the isotopic composition of the atoms.

By combining the data from these diverse analytical methodologies, a complete and detailed picture of the chemical structure and properties of this compound can be confidently established.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. HRMS instruments, such as quadrupole time-of-flight (QqTOF) systems, provide mass accuracy in the parts-per-million (ppm) range. This level of precision is essential for distinguishing between isobaric compounds and confirming the successful acetylation of uridine. In a typical analysis, a sample of this compound would be introduced into the mass spectrometer, and the resulting mass spectrum would show a peak corresponding to the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass to confirm the identity of the compound. For instance, the accurate mass measurement of a related acetylated compound demonstrated a mass accuracy of 3.87 ppm monash.edu.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. It is frequently employed to monitor the progress of chemical reactions, such as the acetylation of uridine. By taking small aliquots from the reaction mixture at different time points and analyzing them by ESI-MS, chemists can track the disappearance of the starting material (uridine) and the appearance of the desired product (this compound). The resulting mass spectra would show the characteristic molecular ion peaks for each species, providing a rapid and efficient means of assessing reaction completion. ESI can be operated in both positive and negative ion modes to detect a wide range of analytes. In the context of nucleoside analysis, ESI-MS is a cornerstone for obtaining molecular weight information and for tandem mass spectrometry (MS/MS) experiments to probe molecular structure.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental to the isolation and purity evaluation of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the quantitative analysis and purity assessment of this compound. A variety of HPLC methods, particularly reversed-phase HPLC, are employed for the separation of nucleosides and their derivatives. In a typical reversed-phase HPLC setup for analyzing this compound, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727) would be employed.

The separation is based on the principle that more polar compounds will elute earlier than less polar compounds. Since this compound is more nonpolar than uridine due to the acetyl group, it will have a longer retention time on a reversed-phase column. The concentration of this compound in a sample can be accurately determined by creating a calibration curve from standards of known concentration. The method's performance is evaluated based on parameters such as linearity, precision, accuracy, and recovery. For instance, a validated HPLC method for the simultaneous determination of multiple active compounds demonstrated good linearity (R² > 0.99), precision (RSD < 4.00%), and accuracy (94.89–110.03%) plos.org.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of uridine and its derivatives.

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium formate) and acetonitrile |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at 254 nm or 260 nm |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions, including the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, products, and byproducts in a reaction mixture.

For the analysis of this compound synthesis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase, which is a mixture of solvents of varying polarities. As the mobile phase ascends the plate by capillary action, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Due to the presence of the acetyl group, this compound is less polar than the starting material, uridine. Consequently, it will travel further up the TLC plate, resulting in a higher retention factor (Rf) value. The spots can be visualized under UV light or by staining with an appropriate reagent. By comparing the TLC profile of the reaction mixture to that of the starting material and a pure product standard, the progress of the reaction can be effectively monitored.

X-ray Crystallography for Three-Dimensional Structure Determination

The process of X-ray crystallography involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. The resulting three-dimensional model reveals bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecular geometry.

The table below presents selected crystallographic data for 2',3',5'-tri-O-acetyluridine, offering a representative example of the structural information that can be obtained for acetylated uridines.

| Parameter | Value (for 2',3',5'-tri-O-acetyluridine) |

| CSD Entry | 265811 |

| Chemical Formula | C₁₅H₁₈N₂O₉ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 8.34 |

| Unit Cell b (Å) | 12.19 |

| Unit Cell c (Å) | 17.65 |

| Volume (ų) | 1794.5 |

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structural, electronic, and dynamic properties of molecules like this compound at the atomic level. These in silico methods complement experimental data and can offer insights that are difficult to obtain through laboratory techniques alone.

Various computational approaches can be applied to study this compound. Quantum chemical calculations , such as those based on Density Functional Theory (DFT), can be used to optimize the molecular geometry, predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies), and calculate electronic properties like molecular orbital energies and charge distributions. These calculations can help in understanding the reactivity and stability of the molecule.

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in different environments, such as in solution. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the ribose ring, the orientation of the acetyl group, and the dynamics of intermolecular interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a biological context.

Density Functional Theory (DFT) Studies for Electronic Structure Verification

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely applied in chemistry and materials science to predict and verify molecular geometries, electronic properties, and vibrational frequencies. For acetylated uridines, DFT calculations provide a foundational understanding of how acetylation at the 5'-O position influences the electron distribution, stability, and reactivity of the uridine scaffold.

DFT studies typically begin with the optimization of the molecule's ground-state geometry, which predicts the most stable three-dimensional arrangement of its atoms. From this optimized structure, various electronic properties can be calculated. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This is particularly useful for understanding intermolecular interactions, such as hydrogen bonding, which are vital for molecular recognition by enzymes. Vibrational frequency calculations can also be performed to predict infrared (IR) and Raman spectra, allowing for a direct comparison with experimental spectroscopic data to confirm the structure of the synthesized compound. nih.gov Modern DFT approaches can accurately model a wide range of molecular properties, making them an indispensable tool for the verification of complex chemical structures. arxiv.orgsemanticscholar.org

| Calculated Property | Description | Typical Value/Result |

|---|---|---|

| Optimized Bond Lengths (Å) | Calculates the equilibrium distance between atomic nuclei (e.g., C=O, C-O, N-C). | Provides a verified 3D structure. |

| Optimized Bond Angles (°) | Determines the angles between adjacent bonds. | Confirms molecular geometry (e.g., tetrahedral, trigonal planar). |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Value in electron volts (eV). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Value in electron volts (eV). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Value in electron volts (eV). |

| Dipole Moment | A measure of the net molecular polarity. | Value in Debye. |

| Vibrational Frequencies (cm⁻¹) | Predicts IR and Raman spectral peaks corresponding to bond vibrations. | Correlates with experimental spectra for structural confirmation. |

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

To understand the biological role of this compound, it is essential to investigate its interactions with protein targets, such as enzymes. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze these interactions in atomic detail. nih.gov

Molecular Docking is a method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex. rsc.org The process involves sampling a large number of possible conformations and orientations of the ligand within the enzyme's binding site. Each orientation is scored based on a function that estimates the binding affinity, typically reported in kcal/mol. mdpi.commdpi.com The results of a docking study can identify the most likely binding pose and provide a quantitative estimate of the binding strength. This allows researchers to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand in the active site. nih.gov

Molecular Dynamics (MD) Simulations build upon the static snapshot provided by molecular docking. MD simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the enzyme-ligand complex. nih.gov Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for the system, allowing the complex to fluctuate and evolve naturally. These simulations, often run for nanoseconds to microseconds, assess the stability of the predicted binding pose. They can reveal important dynamic processes, such as conformational changes in the enzyme upon ligand binding, the stability of key hydrogen bonds over time, and the role of water molecules in mediating interactions. mdpi.com The data from MD simulations can be used to calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone.

Together, these methods provide a detailed mechanistic understanding of how acetylated uridines are recognized and processed by enzymes, guiding further experimental studies and potential therapeutic applications. nih.gov

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Energy (Docking Score) | An estimation of the binding affinity between the ligand and the enzyme. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Inhibition Constant (Ki) | A calculated value representing the concentration of inhibitor required to produce half-maximum inhibition. | Value in µM or nM range. |

| Key Interacting Residues | Specific amino acids in the enzyme's active site that form significant interactions with the ligand. | Tyr231, Gln227, Ser154 |

| Hydrogen Bonds | Identifies specific donor-acceptor pairs forming hydrogen bonds between the ligand and enzyme. | O4 of uridine with Tyr231; Acetyl O with Gln227. |

| Root Mean Square Deviation (RMSD) | Calculated during MD simulation to measure the average change in displacement of atoms for the ligand and protein backbone, indicating stability. | Low RMSD values (<3 Å) suggest a stable complex. |

| Binding Free Energy (MM/PBSA or GBSA) | A more accurate calculation of binding affinity derived from MD simulation snapshots. | Value in kcal/mol. |

Mechanistic Biological Studies and Research Applications of 5 O Acetyluridine Derivatives

In vitro Assessment of Biological Activities

The biological activities of 5'-O-Acetyluridine derivatives are diverse, stemming from the wide range of possible chemical modifications. In vitro assays are fundamental to characterizing the potential of these compounds, allowing for controlled investigation of their effects on viruses, bacteria, and fungi in cellular or microbial models.

Mechanistic Investigations of Antiviral Properties in Cell Culture Models

Derivatives of uridine (B1682114) have been a focal point in the development of antiviral agents. The introduction of an acetyl group at the 5'-O position, or other substitutions, can significantly alter the compound's interaction with viral enzymes.

Research has shown that alkylation of related nucleosides like 5-hydroxy-2'-deoxyuridine (B1206715) can yield potent antiviral compounds. For instance, 5-propynyloxy-2'-deoxyuridine was identified as a powerful inhibitor of the herpes simplex virus in primary rabbit kidney cells and human skin fibroblasts. Structure-activity relationship studies in this context revealed that the integrity of the acetylene (B1199291) group was crucial for its anti-herpes activity.

Similarly, modifications at the 5-position of the uracil (B121893) ring have been explored. While 5-cyanouridine (B3052719) showed no significant activity against vaccinia virus, herpes simplex-1, or vesicular stomatitis virus, the corresponding deoxyribonucleoside, 5-cyano-2'-deoxyuridine, demonstrated notable inhibition of vaccinia virus replication. This highlights the critical role of the sugar moiety in determining antiviral specificity and efficacy. Other research into 1,3-oxazole derivatives has also identified compounds with significant in vitro activity against human cytomegalovirus (HCMV).

| Derivative Example | Virus Tested | Cell Culture Model | Key Finding |

| 5-propynyloxy-2'-deoxyuridine | Herpes Simplex Virus | Primary Rabbit Kidney Cells, Human Skin Fibroblasts | Potent inhibitor; activity depends on the acetylene group. |

| 5-cyanouridine | Vaccinia, Herpes Simplex-1, Vesicular Stomatitis | Not specified | Devoid of significant activity. |

| 5-cyano-2'-deoxyuridine | Vaccinia Virus | Not specified | Significant inhibition of viral replication. |

| 1,3-Oxazole Derivatives | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblast Cells | Some derivatives showed considerably higher antiviral activity than the clinical agent Ganciclovir. |

Analysis of Antibacterial Activity and Structure-Activity Relationships in Microbial Assays

The investigation of nucleoside derivatives as antibacterial agents often involves detailed structure-activity relationship (SAR) studies to determine the chemical features necessary for activity. While specific data on this compound is limited, the principles of SAR from related fields, such as flavonoid and nitrofuran research, provide a framework for understanding how these compounds could be optimized.

An SAR study on a series of antimicrobial peptides highlighted that the presence of a fatty acid tail and specific positively charged amino acids were essential for maintaining antibacterial efficacy. This underscores the general principle that modifications affecting a molecule's ability to interact with and penetrate the bacterial cell envelope are critical for its biological function.

In silico and in vitro Exploration of Antifungal Potential

The search for novel antifungal agents increasingly employs a combination of computational (in silico) and laboratory (in vitro) methods. This dual approach allows for the rational design and screening of compounds, such as derivatives of this compound.

In silico studies, particularly molecular docking, are used to predict the binding affinity of a compound to specific fungal protein targets. A crucial target in many fungi is the lanosterol (B1674476) 14α-demethylase enzyme (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. Other potential targets include thymidylate synthase. By modeling the interaction between a ligand and the active site of such enzymes, researchers can prioritize compounds for synthesis and further testing.

These computational predictions are then validated through in vitro assays. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are determined for various fungal species, often including pathogenic Candida strains. Studies on novel pyrazole (B372694) and chromone (B188151) derivatives have successfully used this combined approach, demonstrating a strong correlation between predicted binding affinities from docking studies and the experimentally determined antifungal activity. For example, a series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles showed lower MIC values than the reference drug fluconazole, consistent with the in silico findings.

| Method | Purpose | Example Target/Assay | Key Outcome |

| In silico (Molecular Docking) | Predict binding affinity of derivatives to fungal enzymes. | Lanosterol 14α-demethylase (CYP51), Thymidylate synthase. | Prioritization of compounds with favorable binding energy scores for synthesis. |

| In vitro (Microbial Assays) | Determine the antifungal efficacy of synthesized compounds. | Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC). | Validation of computational predictions and quantification of antifungal potency. |

Applications in Probing Cellular and Biochemical Pathways

Beyond their potential as antimicrobial agents, derivatives of this compound are valuable as chemical probes to dissect complex cellular and biochemical pathways. Their ability to be metabolized by cells or to interfere with specific enzymatic reactions makes them ideal tools for research.

Use as a Chemical Probe for Nucleoside Metabolism and Signaling Research

Modified nucleosides are extensively used to study the pathways of pyrimidine (B1678525) and purine (B94841) metabolism. Acetylated derivatives can function as prodrugs, which are converted into their active forms by intracellular enzymes. For instance, a series of 5'-deoxy-5'-substituted-5-fluorouridine derivatives were synthesized to act as prodrugs of the anticancer agent 5-fluorouracil (B62378) (FUra). These compounds are designed to be selectively cleaved by enzymes like uridine phosphorylase, releasing the active drug within the target cells.

Other nucleoside analogues, such as the azapyrimidines 6-azauridine (B1663090) and 5-azacytidine (B1684299), serve as powerful probes for these metabolic routes. 5-azacytidine exhibits a polyvalent inhibitory mechanism, interfering with pyrimidine synthesis, becoming incorporated into RNA and DNA, and inhibiting methylation processes. By observing the downstream effects of these compounds, researchers can elucidate the roles of various metabolic steps in cellular function. The development of 5-fluorouracil itself was a major breakthrough, as it functions by inhibiting DNA synthesis and has become a cornerstone drug in cancer therapy, demonstrating how a modified uridine can be used to probe and target fundamental cellular processes.

Studies on Mitochondrial Function and Oxidative Metabolism in Cellular Models

Mitochondria are central to cellular energy production and are involved in a wide range of metabolic processes. Uridine itself has been shown to have protective effects on mitochondria, capable of reducing intracellular oxidative stress and promoting the synthesis of high-energy compounds.

| Compound | Cellular Model | Effect on Mitochondria | Pathway Studied |

| Uridine | Not specified | Reduces oxidative stress, promotes high-energy compound synthesis. | Mitochondrial protection and bioenergetics. |

| 5-Fluorouracil (5-FU) | Myocardial cells (rats) | Decreased membrane potential, reduced ATP levels, induced mitochondrial swelling. | Drug-induced mitochondrial damage and energy metabolism disorder. |

| 5-Fluorouracil (5-FU) | Myocardial cells (rats) | Enhanced expression of autophagy-related proteins. | Mitochondrial autophagy (mitophagy) and cellular stress response. |

Development of Enzyme-Activated Prodrug Systems for Research Purposes

Enzyme-activated prodrug systems represent a strategic approach in medicinal chemistry and chemical biology to enhance the cellular delivery of therapeutic agents or research compounds. This strategy involves modifying a biologically active molecule, such as uridine, into an inactive or less active form—a prodrug—that can be efficiently transported into cells. Once inside the cell, the prodrug is converted into its active form by specific intracellular enzymes. This targeted activation mechanism can improve the bioavailability and selectivity of the parent compound.

Design Principles for Uridine Prodrugs (e.g., 2',3',5'-tri-O-acetyluridine) and their Deacetylation

The primary goal in designing uridine prodrugs is to overcome the limitations of uridine's poor membrane permeability and rapid metabolism. Uridine, being a hydrophilic molecule, does not readily cross the lipophilic cell membrane. Additionally, it is susceptible to degradation by enzymes like uridine phosphorylase. caymanchem.com To address these issues, a common prodrug strategy involves the esterification of the hydroxyl groups on the ribose sugar of uridine with acetyl groups, resulting in compounds such as 2',3',5'-tri-O-acetyluridine. caymanchem.combiomol.com

The design of acetylated uridine prodrugs is based on several key principles: